Welcome to the BenchChem Online Store!
molecular formula C7H3F2IO2 B1590954 4,5-Difluoro-2-iodobenzoic acid CAS No. 130137-05-2

4,5-Difluoro-2-iodobenzoic acid

Cat. No. B1590954
M. Wt: 284 g/mol
InChI Key: NHXDCVFTXJVUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05064958

Procedure details

To a 1 liter four neck round bottom flask equipped with mechanical stirrer, two dropping funnels and a thermometer was introduced 20 g (86.71 mmol) of 2-amino-4,5-difluorobenzoic acid and a solution of 12.3 ml concentrated sulfuric acid in 90 ml water. The slurry was cooled to between 0° and -5° C. in an ice-acetone bath. One of the dropping funnels was charged with a solution of 6.57 g (95.22 mmol) sodium nitrite in 30 ml of water and slow addition of the solution was begun. The internal reaction temperature never rose above 0° C. and all the solution has been introduced after 5 minutes. The second dropping funnel was charged with a solution of 21.6 g (128.31 mmol) potassium iodide in 45 ml of 1N sulfuric acid. This solution was then added dropwise over a period of 10 minutes with the internal temperature at or below 0° C. During addition, the reaction mixture releases nitrogen gas which causes some foaming. Once the addition was completed, the dark mixture was stirred overnight while slowly warming to room temperature. The reaction mixture was quenched with a solution of 30 g of sodium bisulfite in 165 ml water and the suspension was adjusted to pH 2.5 with 5 ml of 6N hydrochloric acid. The resulting slurry was stirred at 0° C. for 30 minutes and then filtered. Purification of the dark material was effected by dissolving the majority of the solid in ethyl acetate followed by clarification and treatment with activated charcoal. After filtration through a filter aid (celite) and evaporation there was obtained 20 g (82%) of 2-iodo-4,5-difluorobenzoic acid; m.p.: 126°-127° C.
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
6.57 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
21.6 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
12.3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N([O-])=O.[Na+].[I-:17].[K+]>O.S(=O)(=O)(O)O>[I:17][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
four
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)F
Step Three
Name
Quantity
6.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
21.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12.3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the dark mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to between 0° and -5° C. in an ice-acetone bath
ADDITION
Type
ADDITION
Details
The internal reaction temperature never rose above 0° C. and all the solution has been introduced after 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
This solution was then added dropwise over a period of 10 minutes with the internal temperature at or below 0° C
Duration
10 min
ADDITION
Type
ADDITION
Details
During addition
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a solution of 30 g of sodium bisulfite in 165 ml water
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at 0° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification of the dark material
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the majority of the solid in ethyl acetate
FILTRATION
Type
FILTRATION
Details
After filtration through a filter aid (celite)
CUSTOM
Type
CUSTOM
Details
evaporation there

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C(=O)O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.